Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate
Description
Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate is a carbamate-derivatized piperidine compound featuring a tert-butyl carbamate group, a methyl substituent on the carbamate nitrogen, and a 2-oxoethylamine moiety linked to the piperidin-4-ylamino group. This structure combines a rigid piperidine ring with a flexible carbamate side chain, making it a versatile intermediate in organic synthesis and drug discovery .
Its structural motifs align with intermediates used in bromodomain inhibitors (e.g., BET inhibitors) and epigenetic modulators, where piperidine-carbamate hybrids are common .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-oxo-2-(piperidin-4-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-5-7-14-8-6-10/h10,14H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
MTLOIULGNWTCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted carbamates .
Scientific Research Applications
Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
Piperidine vs. Pyridine Rings :
- The target compound’s piperidine ring (saturated) offers greater conformational flexibility compared to pyridine derivatives (unsaturated, aromatic), which may enhance binding to protein targets but reduce thermal stability .
- Piperidine-containing analogs (e.g., compound 11a ) are prioritized in drug discovery due to their bioactivity, while pyridine derivatives (e.g., ) are often used in catalysis .
Carbamate Protecting Groups: The methyl carbamate in the target compound contrasts with benzyl () or trifluoroethyl groups, which alter deprotection kinetics and solubility. Benzyl carbamates require harsher conditions (e.g., hydrogenolysis), whereas tert-butyl groups are cleaved under mild acidic conditions .
Substituent Effects: The 2-oxoethyl chain in the target compound may enhance hydrogen-bonding interactions compared to bulkier substituents (e.g., quinolinone-acetyl in compound 11a) . Electron-withdrawing groups (e.g., trifluoroethyl in ) improve metabolic stability but reduce solubility .
Commercial and Research Status
- The target compound’s discontinued status contrasts with active research on analogs like compound 49h (), a dual EZH2/HDAC inhibitor precursor. This suggests a shift toward more complex, target-specific derivatives in drug development .
Biological Activity
Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C13H25N3O3, this compound features a tert-butyl group, a methyl group, and a piperidin-4-ylamino moiety, contributing to its unique pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives. Common methods include:
- Condensation Reactions : Utilizing suitable piperidine derivatives under controlled conditions.
- Catalytic Methods : Employing catalysts like palladium to optimize yields and selectivity.
The following table summarizes related compounds and their structural features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-methyl-N-(pyrrolidin-3-yl)carbamate | C12H23N3O3 | Contains a pyrrolidine instead of piperidine; studied for similar biological activities |
| Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate | C13H25N3O2 | Lacks the carbonyl functionality; used in different synthetic pathways |
| Tert-butyl (2-(morpholinomethyl))carbamate | C12H23N3O2 | Features a morpholine ring; different pharmacological profile |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme and receptor functions. Its mechanism of action includes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology. For instance, studies have reported IC50 values of 15.4 nM for β-secretase inhibition .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect astrocytes against amyloid beta (Aβ) toxicity by reducing pro-inflammatory cytokines like TNF-α and IL-6 .
- Analgesic Properties : Compounds with similar piperidine structures have demonstrated analgesic effects on thermal and mechanical pain thresholds, indicating a potential for treating neuropathic pain .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model : In vivo studies using scopolamine-induced models showed that treatment with this compound resulted in decreased Aβ levels and improved cognitive function compared to control groups .
- Cytotoxicity Testing : The cytotoxic effects were evaluated across various cell lines (e.g., HepG2, MCF-7). The compound exhibited minimal cytotoxicity even at high concentrations (10 µM), suggesting a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate with high purity?
- Methodology :
- Stepwise Protection : Use tert-butyl carbamate (Boc) as a protecting group for amines to prevent undesired side reactions during coupling. Piperidin-4-ylamino groups can be introduced via nucleophilic substitution or reductive amination .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carbonyl group for amide bond formation. Monitor reaction progress via TLC or LC-MS .
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the compound. Purity >95% is achievable with optimized solvent systems .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Identify the tert-butyl group (singlet at ~1.4 ppm) and piperidine protons (multiplet at 1.5–3.0 ppm). The methyl carbamate proton appears as a singlet at ~3.0 ppm .
- ¹³C NMR : Confirm the carbonyl carbons (170–180 ppm) and Boc group quaternary carbon (~80 ppm) .
Q. What are the stability considerations for this compound under different storage conditions?
- Degradation Pathways : Hydrolysis of the carbamate group in acidic/basic conditions or elevated temperatures .
- Stabilization :
- Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar).
- Avoid prolonged exposure to moisture; use desiccants in storage containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the carbamate group in drug-target interactions?
- DFT Studies : Calculate electron density maps to identify nucleophilic/electrophilic sites on the carbamate and piperidine moieties.
- Molecular Docking : Simulate binding affinities with enzymes (e.g., proteases) using AutoDock Vina. Focus on hydrogen bonding between the carbamate carbonyl and catalytic residues .
- MD Simulations : Assess conformational stability of the compound in aqueous vs. lipid bilayer environments .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Comparative Assays : Test the compound alongside analogs (e.g., piperidine ring modifications) in enzyme inhibition assays.
- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for reproducible IC₅₀ values) .
- Structural Confirmation : X-ray crystallography (via SHELXL ) or NOESY NMR to verify stereochemistry and conformation .
Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?
- Chiral Catalysts : Use Evans’ oxazolidinones or Sharpless asymmetric aminohydroxylation to introduce stereocenters .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
Application-Oriented Questions
Q. What role does the piperidine moiety play in the compound’s pharmacological potential?
- SAR Insights : The piperidine nitrogen enhances solubility and participates in hydrogen bonding with target proteins (e.g., kinases, GPCRs). Rigidity of the ring improves binding specificity .
- In Vivo Studies : Radiolabel the compound (³H/¹⁴C) to track tissue distribution and metabolism in rodent models .
Q. How can trace impurities (<0.1%) be quantified during quality control?
- Analytical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
